2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride
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Overview
Description
2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride typically involves the reaction of 2-aminothiazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in these interactions .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole, benzothiazole, and 2,4-disubstituted thiazoles. Compared to these compounds, 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride exhibits unique properties due to the presence of both the thiazole ring and the benzonitrile group, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S.ClH/c12-6-9-4-2-1-3-8(9)5-10-7-14-11(13)15-10;/h1-4,7H,5H2,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFUGDABQYJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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